

Analytical methods for quantification of **(3-(Indolin-5-yl)phenyl)methanol**

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Compound of Interest

Compound Name: *(3-(Indolin-5-yl)phenyl)methanol*

Cat. No.: *B7984550*

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An Application Note and Protocol for the Quantitative Analysis of **(3-(Indolin-5-yl)phenyl)methanol**

Introduction

(3-(Indolin-5-yl)phenyl)methanol is a heterocyclic aromatic compound featuring an indoline moiety linked to a phenylmethanol group. Molecules with such structural motifs are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or scaffolds for synthesizing pharmacologically active agents.[1] The indoline core, a saturated analog of indole, is a privileged structure found in numerous natural products and synthetic drugs.[2] Accurate and precise quantification of **(3-(Indolin-5-yl)phenyl)methanol** is critical during various stages of pharmaceutical development, including process chemistry, purity assessment of active pharmaceutical ingredients (APIs), and stability studies.[3][4]

This document, intended for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantitative analysis of **(3-(Indolin-5-yl)phenyl)methanol** using two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass

Spectrometry (LC-MS/MS). The HPLC-UV method serves as a primary workhorse for routine analysis and purity assessment, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.[5][6]

All methodologies are designed and presented in accordance with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring the reliability, reproducibility, and scientific soundness of the data.[7][8][9]

Analytical Strategy and Method Selection

The selection of an analytical method is contingent on its intended purpose.[9] For routine quality control and purity analysis of the bulk drug substance, HPLC-UV is often sufficient, providing a balance of performance and cost-effectiveness.[10] For applications requiring higher sensitivity, such as the analysis of trace-level impurities or quantification in biological fluids for pharmacokinetic studies, the enhanced selectivity and lower detection limits of LC-MS/MS are indispensable.[6]

This guide details two complementary methods:

- Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A robust and widely accessible method for the quantification and purity assessment of **(3-(Indolin-5-yl)phenyl)methanol** as a raw material or in simple formulations.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for trace-level quantification, ideal for impurity profiling and bioanalytical applications.[11]

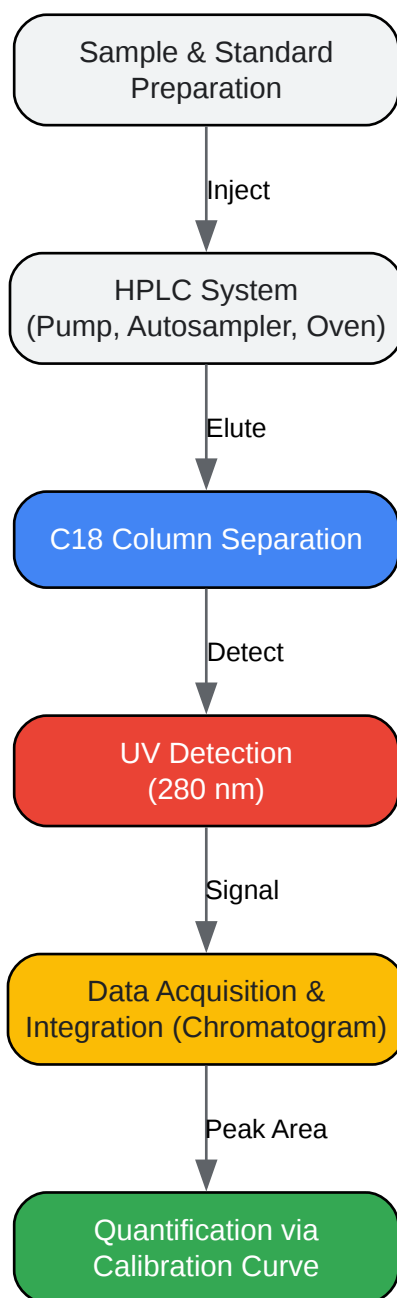
Method 1: Quantitative Analysis by RP-HPLC-UV

Principle of the Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[12] **(3-(Indolin-5-yl)phenyl)methanol**, with its aromatic rings and polar hydroxyl group, is well-suited for separation on a C18 column. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to ensure consistent ionization of the analyte and improve peak shape.[12]

Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration.

Experimental Workflow for HPLC-UV Analysis



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Figure 1: HPLC-UV analysis workflow.

Detailed Protocol: RP-HPLC-UV

Instrumentation and Materials

- HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[2]
- Analytical balance, volumetric flasks, pipettes.
- Syringe filters (0.45 μ m, PTFE or nylon).
- HPLC-grade acetonitrile, methanol, and water.[2]
- Formic acid (reagent grade).
- **(3-(Indolin-5-yl)phenyl)methanol** reference standard.

Chromatographic Conditions

Parameter	Setting
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	0-15 min: 30% to 80% B 15-17 min: 80% to 30% B 17-20 min: 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm

| Injection Volume | 10 μ L |

Procedure

- Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of formic acid to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B). Degas the solutions before use.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **(3-(Indolin-5-yl)phenyl)methanol** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 acetonitrile/water mixture.
- Sample Preparation: Accurately weigh a sample containing **(3-(Indolin-5-yl)phenyl)methanol**, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter into an HPLC vial.
- Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes. Inject the calibration standards followed by the sample solutions.
- Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of **(3-(Indolin-5-yl)phenyl)methanol** in the samples using the linear regression equation derived from the calibration curve.

Method Validation (per ICH Q2(R2) Guidelines)

The analytical method must be validated to demonstrate its suitability for the intended purpose.

[7][8][13] Validation ensures that the method provides reliable, reproducible, and accurate results.[3]

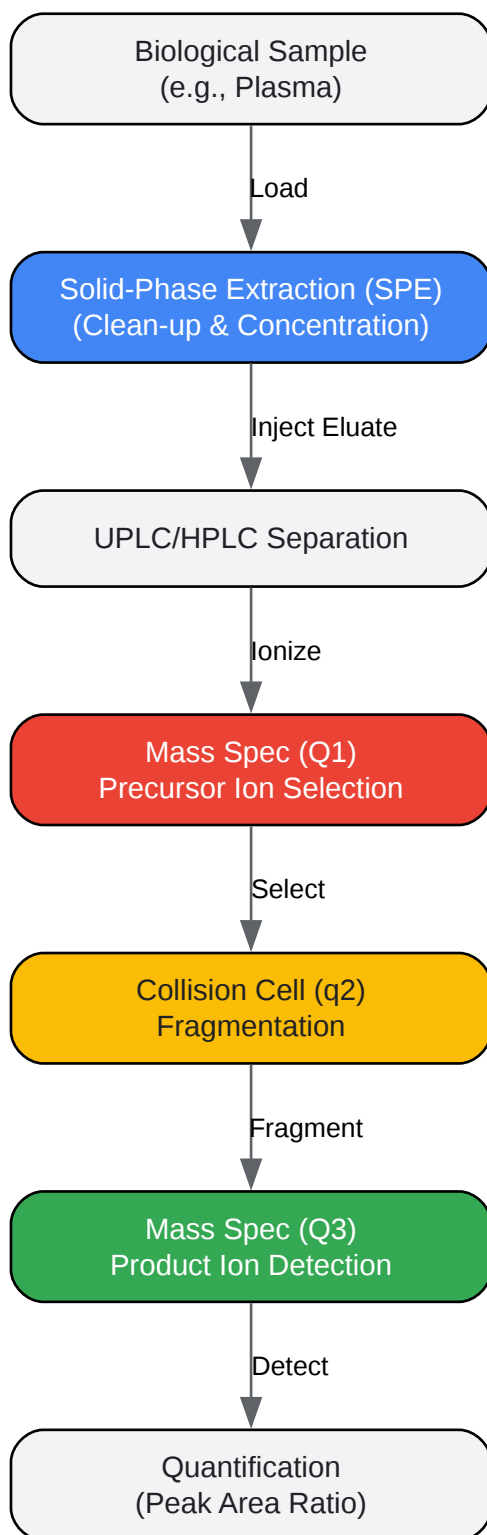
Validation Parameter	Acceptance Criteria	Purpose
Specificity	The analyte peak is well-resolved from impurities and matrix components (Peak Purity > 0.999).	To ensure the signal is unequivocally from the analyte. [14]
Linearity	Correlation coefficient (r^2) \geq 0.998 over the specified range.	To demonstrate a proportional relationship between concentration and response. [15]
Range	Typically 80% to 120% of the test concentration for an assay.	The interval where the method is accurate, precise, and linear. [9]
Accuracy	98.0% to 102.0% recovery for spiked samples at three concentration levels.	To measure the closeness of the results to the true value. [7]
Precision (Repeatability & Intermediate)	Relative Standard Deviation (%RSD) \leq 2.0%.	To assess the degree of scatter in results from multiple analyses. [15]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.	The lowest concentration that can be detected. [15]
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1; with acceptable precision (%RSD \leq 10%).	The lowest concentration that can be quantified with acceptable accuracy and precision. [10]
Robustness	%RSD \leq 2.0% after small, deliberate variations in method parameters (e.g., flow rate, temperature).	To measure the method's capacity to remain unaffected by small variations. [9]

Method 2: Quantitative Analysis by LC-MS/MS

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (e.g., the protonated molecule $[M+H]^+$) is selected in the first quadrupole. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, even in complex matrices like plasma. [11][16]

Experimental Workflow for LC-MS/MS Analysis



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Figure 2: Bioanalytical LC-MS/MS workflow.

Detailed Protocol: LC-MS/MS

Instrumentation and Materials

- UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[16]
- Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymeric reversed-phase). [17]
- Nitrogen gas supply for solvent evaporation.
- All reagents and standards as listed in the HPLC method.
- Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.

LC and MS Conditions

Parameter	Setting
LC System	UPLC/HPLC as described previously
Column	Phenyl-Hexyl, 50 x 2.1 mm, 1.8 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Ionization Mode	ESI Positive
MRM Transition	Analyte: 226.1 > 195.1 (Precursor > Product) Internal Standard: (To be determined)
Collision Energy	(To be optimized, typically 15-30 eV)

| Dwell Time | 100 ms |

Rationale for MRM Transition: The molecular weight of **(3-(Indolin-5-yl)phenyl)methanol** is 225.28 g/mol . The protonated precursor ion $[M+H]^+$ is m/z 226.1. A common fragmentation pathway for benzyl alcohols is the loss of water and formaldehyde (30 Da), leading to a stable fragment. A proposed product ion is therefore m/z 195.1, corresponding to the loss of CH_3OH from the protonated molecule. This transition should be confirmed experimentally by infusing a standard solution.

Procedure

- Sample Pre-treatment: To 200 μ L of plasma sample, add the internal standard solution and 400 μ L of 4% phosphoric acid to precipitate proteins.[18] Vortex and centrifuge.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge with methanol followed by water.
 - Load the supernatant from the pre-treatment step onto the cartridge.
 - Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
 - Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).[17]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 μ L) of the initial mobile phase.
- Analysis: Inject the reconstituted sample into the LC-MS/MS system.
- Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the standards and determine the sample concentrations from the regression equation.

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of **(3-(Indolin-5-yl)phenyl)methanol**. The RP-HPLC-UV method is well-suited for routine quality control, offering excellent performance for assay and purity testing. For applications

demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method is the gold standard.[6] Both protocols are designed with adherence to ICH validation principles, ensuring that the data generated is accurate, precise, and fit for purpose in a regulated pharmaceutical environment.[3][7] Proper validation of these methods at the site of analysis is a critical step to guarantee their performance for the specific application.[13]

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